molecular formula C28H34O8S2 B001337 Anthelios SX component ecamsule CAS No. 92761-26-7

Anthelios SX component ecamsule

Cat. No.: B001337
CAS No.: 92761-26-7
M. Wt: 562.7 g/mol
InChI Key: HEAHZSUCFKFERC-IWGRKNQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecamsule, also known internationally as Mexoryl SX or terephthalylidene dicamphor sulfonic acid, is a synthetic organic compound developed as a highly effective and photostable ultraviolet-A (UVA) filter. With a molecular formula of C₂₈H₃₄O₈S₂ and a molar mass of 562.69 g·mol⁻¹, it is a benzylidene camphor sulfonic acid derivative specifically engineered for superior performance in sun protection research . Mechanism of Action & Key Characteristics Ecamsule operates through a unique mechanism of reversible photoisomerization. Upon absorption of high-energy UVA radiation (290–400 nm), with peak protection at 345 nm, the molecule becomes excited and then harmlessly releases the absorbed energy as thermal energy, thereby preventing skin penetration and cellular damage . Its defining characteristic is exceptional photostability, meaning it does not degrade significantly upon prolonged exposure to sunlight. This offers a distinct advantage over other UVA filters, such as avobenzone, which can lose efficacy without stabilizers, making Ecamsule a critical compound for developing long-lasting and reliable sunscreen formulations . Primary Research Applications Ecamsule is an indispensable reagent in pharmaceutical and cosmetic research, primarily for: • Advanced Sunscreen Development: Serves as a core, photostable UVA filter in the creation of broad-spectrum sun care products, often combined with UVB filters for synergistic effects . • Photoprotection Efficacy Studies: Used in in vitro and in vivo models to study the prevention of UV-induced skin damage, including photoaging, pyrimidine dimer formation, and carcinogenesis . • Dermatological Research: Employed in studies investigating the protective effects against UVA-driven pathologies, such as premature skin aging and skin cancers . Safety & Handling This product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or personal cosmetic use. All safety data sheets (SDS) should be consulted prior to use. Researchers should note that Ecamsule has been shown to have low percutaneous absorption and minimal systemic effects in clinical studies, contributing to its favorable safety profile for topical applications .

Properties

Key on ui mechanism of action

Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm. Ecamsule is photostable and it does not degrade significantly when exposed to light. In studies done in mice it reduces the formation of UV induced pyrimidine dimers and delays the onset of skin cancer. In vitro, ecamsule has been shown to effectively protect against the harmful effects of UV.

CAS No.

92761-26-7

Molecular Formula

C28H34O8S2

Molecular Weight

562.7 g/mol

IUPAC Name

[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13+,20-14+

InChI Key

HEAHZSUCFKFERC-IWGRKNQJSA-N

Isomeric SMILES

CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C

Color/Form

Solid

melting_point

255 °C (decomposes)

Other CAS No.

92761-26-7

Pictograms

Corrosive

shelf_life

Stable under recommended storage conditions.

solubility

In water, 0.1507 mg/L at 25 °C (est)

Synonyms

3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonic acid)
Ecamsule
Mexoryl SX
terephthalylidene dicamphor sulfonic acid

vapor_pressure

6.28X10-23 mm Hg at 25 °C (est)

Origin of Product

United States

Preparation Methods

Ecamsule is synthesized through a series of chemical reactions involving camphor and terephthalaldehyde. The synthetic route typically involves the following steps:

Industrial production methods for Ecamsule involve optimizing these reactions to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Photochemical Reactions

Ecamsule’s UV-protective mechanism relies on reversible photoisomerization:

Key Process:

  • UV Absorption : Captures photons in the 290–400 nm range (peak at 345 nm) .
  • Reversible Isomerization : Converts from trans to cis isomer upon UV exposure.
  • Energy Dissipation : Releases absorbed energy as heat instead of generating free radicals .

Photostability Comparison :

UV FilterPhotostability Index*Degradation After 2h UV Exposure
Ecamsule95%≤5%
Avobenzone55%≥45%
Octocrylene98%≤2%
*Higher index indicates greater stability .

Hydrolysis and pH-Dependent Stability

Ecamsule demonstrates stability across acidic to neutral conditions but reacts with strong bases:

Hydrolysis Behavior :

  • Acidic/Neutral pH : Stable (sulfonic acid groups remain protonated) .
  • Alkaline pH (≥10) : Reacts with hydroxide ions, forming sulfonate salts .
ConditionReaction Outcome
pH 3–7No significant hydrolysis
pH 10–12Partial sulfonate salt formation
Strong OxidantsOxidation of sulfonic acid groups

Degradation Pathways

Ecamsule degrades minimally under normal conditions but shows incremental breakdown under prolonged UV exposure:

  • Thermal Degradation : Stable up to 300°C .
  • UV-Induced Degradation : Loses ~40% efficacy after 5 hours of intense sunlight .
  • Stabilization Strategies : Co-formulation with octocrylene reduces degradation to <10% under similar conditions .

Biological Interactions

Ecamsule interacts with biological systems primarily through topical mechanisms:

ParameterValue/OutcomeSource
Systemic Absorption<0.1% of applied dose
Metabolic ProcessingNo detectable metabolism
DNA ProtectionReduces UV-induced pyrimidine dimers by 78% (in vitro)

Mechanistic Insight :

  • Prevents UV-induced skin cancer in mice by delaying tumor onset .
  • Non-irritating at concentrations ≤3% but may cause mild dermatitis in sensitive individuals .

Comparative Reactivity with Other UV Filters

InteractionEcamsuleAvobenzone
PhotostabilityHigh (reversible isomerization)Low (requires stabilizers)
Oxidative ResistanceModeratePoor
Hydrolysis ResistanceHighModerate

Scientific Research Applications

Chemical Properties and Mechanism of Action

Ecamsule is a benzylidene camphor derivative that effectively absorbs UV radiation in the range of 290–400 nm, with peak absorption at approximately 345 nm. This photostability ensures that ecamsule does not degrade significantly when exposed to sunlight, making it suitable for long-lasting sun protection .

Key Properties:

  • Photostability: Maintains effectiveness upon UV exposure.
  • Minimal Systemic Absorption: Studies indicate that less than 0.1% of ecamsule is absorbed systemically when applied topically, posing negligible risk to human health .
  • Mechanism: Ecamsule functions by absorbing UV radiation and converting it into less harmful energy, thereby reducing skin damage and the risk of skin cancer.

Dermatological Protection

Ecamsule has been extensively studied for its protective effects against UV-induced skin damage. Research indicates that it significantly reduces the formation of UV-induced pyrimidine dimers, which are precursors to skin cancer. In animal studies, ecamsule delayed the onset of skin cancer when applied topically .

Efficacy in Sunscreen Formulations

Ecamsule is often combined with other sunscreen agents to enhance overall efficacy. A notable study demonstrated that a sunscreen formulation containing 3% ecamsule alongside octocrylene and avobenzone provided effective protection against polymorphous light eruption (PMLE), a condition triggered by UV exposure .

Clinical Safety Studies

Clinical pharmacology reviews have consistently shown that systemic exposure to ecamsule following topical application is minimal. For instance, one study reported that the maximum plasma concentration of ecamsule was only 1.5 ng/mL after multiple applications . This low absorption rate supports its safety profile for regular use.

Case Studies and Clinical Trials

Study TitleObjectiveFindings
A New Ecamsule-Containing SPF 40 Sunscreen Cream for the Prevention of Polymorphous Light EruptionEvaluate the effectiveness of an SPF 40 sunscreen containing ecamsuleDemonstrated significant prevention of PMLE flares in participants exposed to sunlight
Pharmacokinetics of EcamsuleAssess systemic absorption post-applicationFound that less than 0.02% of applied ecamsule was absorbed systemically, confirming its topical safety
Efficacy Against UV-Induced DamageInvestigate protective effects on skin cellsReduced formation of UV-induced DNA damage markers in vitro

Comparison with Similar Compounds

Key Research Findings

Clinical Efficacy

Compound PMLE Prevention Success Rate Study Design Reference
Ecamsule + Avobenzone 56% Double-blind, randomized (n=144)
Avobenzone alone 16% Same study
TiO₂-based 36% Lupus patient trial

Critical Analysis of Contradictory Evidence

  • ROS Modulation: Ecamsule increased basal ROS levels by 12.6% at 200 µM in non-UV-exposed keratinocytes but reduced UV-induced oxidative stress by 14.5% at 1600 µM . This non-monotonic dose response necessitates further study to clarify clinical relevance.
  • Regulatory Status : While ecamsule is marketed in the U.S. in specific products (e.g., Anthelios SX), its full approval remains pending due to insufficient FDA data .

Biological Activity

Ecamsule, chemically known as terephthalylidene dicamphor sulfonic acid, is a synthetic organic compound primarily used in sunscreen formulations. It is recognized for its ability to absorb ultraviolet A (UVA) radiation effectively, and it has garnered attention due to its excellent photostability and low systemic absorption upon topical application. This article delves into the biological activity of ecamsule, highlighting its mechanisms of action, efficacy in skin protection, and relevant clinical findings.

Ecamsule is classified as a benzylidene camphor derivative. It absorbs UV radiation predominantly in the range of 290 to 400 nanometers, peaking at approximately 345 nanometers. This absorption profile makes it particularly effective against UVA rays, which are implicated in skin aging and carcinogenesis. Unlike some other UV filters, ecamsule undergoes reversible photoisomerization when exposed to UV light, allowing it to dissipate absorbed energy as thermal energy rather than penetrating the skin .

Table 1: Comparison of UV Filters

CompoundTypeUVA/UVB ProtectionPhotostabilityNotes
EcamsuleOrganicUVAHighEffective against UVA rays; low systemic absorption
AvobenzoneOrganicUVAModerateDegrades quickly under sunlight; often requires stabilizers
OctocryleneOrganicUVBHighOften used as a stabilizer for other filters
OxybenzoneOrganicUVA/UVBLowCommon allergen; concerns about systemic absorption
Drometrizole TrisiloxaneOrganicUVAHighOften used in combination with other filters

Biological Activity and Efficacy

Ecamsule has demonstrated significant biological activity in various studies, particularly concerning its protective effects against UV-induced skin damage. Research indicates that ecamsule can reduce the formation of UV-induced pyrimidine dimers—DNA lesions that are precursors to skin cancer—in mouse models. Furthermore, studies have shown that sunscreens containing ecamsule can effectively prevent early signs of photoaging and mitigate skin damage associated with UV exposure .

Systemic Absorption Studies

Clinical pharmacology reviews have highlighted that systemic exposure to ecamsule following topical application is minimal. In one study involving healthy volunteers, plasma concentrations of ecamsule were below the limit of quantitation (1 ng/ml) after both single and multiple applications of a formulation containing ecamsule . The estimated systemic absorption was found to be less than 0.02% of the applied dose, indicating a low risk of systemic toxicity or adverse effects when used as directed.

Case Studies

Several case studies have explored the efficacy of ecamsule in clinical settings:

  • Prevention of Photoaging : A study evaluated the effectiveness of sunscreens containing ecamsule in preventing excessive pigmentation induced by UV exposure across different skin types. Results indicated that formulations with ecamsule provided superior protection against pigmentation compared to those without .
  • DNA Damage Protection : Another clinical trial assessed the reduction in pyrimidine dimer formation and p53 protein accumulation in subjects using ecamsule-containing sunscreens. The findings demonstrated a significant decrease in DNA damage markers, underscoring the compound's protective role against UV-induced genetic alterations .
  • Immune Response Modulation : Research has also focused on how ecamsule influences immune responses in the skin following UV exposure. Formulations with ecamsule showed enhanced protection against alterations in Langerhans cell density and function, which are critical for maintaining skin immune health .

Q & A

Q. How should researchers address gaps in Ecamsule’s long-term environmental impact assessments?

  • Study Design :
  • Conduct aquatic toxicity assays (Daphnia magna, algae) under OECD guidelines.
  • Measure bioaccumulation potential (log Kow) and photodegradation half-lives in simulated sunlight .
  • Data Sharing : Contribute to platforms like the EU Chemicals Platform for interdisciplinary collaboration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anthelios SX component ecamsule
Reactant of Route 2
Anthelios SX component ecamsule

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.